Kinetensin - 103131-69-7

Kinetensin

Catalog Number: EVT-243092
CAS Number: 103131-69-7
Molecular Formula: C56H85N17O11
Molecular Weight: 1172.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kinetensin is a nonapeptide, meaning it consists of nine amino acids. [, ] It was originally isolated from human plasma treated with pepsin. [, ] Kinetensin shares sequence homology with serum albumin, angiotensin II, and neurotensin. [, ] This homology, particularly with the C-terminal end of neurotensin and angiotensin II, led to early suggestions of potential neurotensin- or angiotensin II-like biological activity. [] While initial in-vitro studies revealed its role in histamine release from mast cells, [, ] later research has focused on its cardiovascular effects and interactions with G protein-coupled receptors (GPCRs). [, ]

Future Directions

8.1 Elucidating Kinetensin's Role in the Central Nervous System: The observation that autonomic nervous system blockade enhances kinetensin's effects on blood pressure suggests a potential role in central nervous system-mediated autonomic and neuroendocrine functions. [] Further studies are needed to investigate this aspect and explore its implications for conditions like hypertension and heart failure.

8.2 Investigating the Therapeutic Potential of Kinetensin's β-Arrestin Biased Agonism: The discovery of kinetensin as a β-arrestin biased agonist at AT1R opens up avenues for developing novel therapeutic strategies for cardiovascular diseases. [] Future research should focus on understanding the specific downstream effects of β-arrestin activation by kinetensin and how they can be harnessed for therapeutic benefit.

8.3 Exploring Kinetensin's Role in Tumor Growth and Progression: Further investigation into the mechanisms by which kinetensin stimulates tumor growth is crucial. [, ] Understanding the specific receptors and signaling pathways involved could lead to the identification of novel drug targets for cancer therapy.

Angiotensin II

Compound Description: Angiotensin II is a peptide hormone that causes vasoconstriction and increases blood pressure. It is part of the renin-angiotensin system, which regulates blood pressure and fluid balance. Angiotensin II acts by binding to angiotensin II type 1 receptors (AT1 receptors) [, ].

Neurotensin

Compound Description: Neurotensin is a neuropeptide involved in various physiological processes, including regulation of dopamine pathways, pain perception, and gastrointestinal function [, ]. It interacts with specific neurotensin receptors [, ].

Losartan

Compound Description: Losartan is a medication classified as an Angiotensin II type 1 receptor (AT1 receptor) antagonist. It is clinically used to treat hypertension (high blood pressure) by blocking the binding of Angiotensin II to its receptor [].

Relevance: Losartan's ability to completely inhibit Kinetensin-mediated increases in blood pressure demonstrates that Kinetensin exerts its hypertensive effects through AT1 receptors, similar to Angiotensin II []. This highlights the importance of AT1 receptors as a common target for both Kinetensin and Losartan.

Chlorisondamine

Compound Description: Chlorisondamine is a medication that acts as a ganglionic blocker. It inhibits the transmission of nerve impulses through autonomic ganglia, leading to a decrease in blood pressure [].

Relevance: Pretreatment with Chlorisondamine, which disrupts autonomic nervous system control of blood pressure, alters the kinetics of Kinetensin's effects. Kinetensin administration after Chlorisondamine pretreatment results in a delayed but significantly larger and prolonged increase in blood pressure []. This suggests that the autonomic nervous system, potentially by modulating the release of other vasoactive substances, plays a role in the overall response to Kinetensin. This further suggests that Kinetensin might interact with both the renin-angiotensin system and the autonomic nervous system, contributing to its complex cardiovascular effects.

Angiotensin 1-7 (Angiotensin-(1-7))

Compound Description: Angiotensin 1-7 is a heptapeptide derived from Angiotensin II. It is believed to have opposing effects to Angiotensin II, promoting vasodilation and potentially offering protective effects against cardiovascular diseases [].

Relevance: Although structurally distinct from Kinetensin, Angiotensin 1-7 exhibits a similar biased agonism profile at the AT1 receptor. Both peptides preferentially activate β-arrestin signaling over G-protein activation []. This shared bias towards β-arrestin, a pathway linked to beneficial effects like vasodilation, suggests that Kinetensin, like Angiotensin 1-7, might have therapeutic potential in cardiovascular diseases.

TRV027

Compound Description: TRV027 is a novel synthetic peptide and a biased agonist of the AT1 receptor. It preferentially activates β-arrestin signaling, leading to vasodilation and potentially beneficial effects in heart failure. TRV027 is currently being evaluated in clinical trials for the treatment of acute heart failure [].

Relevance: TRV027 serves as a relevant comparator for Kinetensin due to their shared biased agonism at the AT1 receptor, favoring β-arrestin activation []. This parallel suggests that Kinetensin, like TRV027, could be further explored for its therapeutic potential in heart failure and other conditions where AT1 receptor modulation is beneficial.

Epidermal Growth Factor (EGF)

Compound Description: Epidermal Growth Factor (EGF) is a protein that plays a crucial role in cell growth, proliferation, and differentiation. It exerts its effects by binding to the EGF receptor (EGFR), a receptor tyrosine kinase [, ].

Relevance: Neurotensin, a peptide structurally related to Kinetensin, was found to amplify the stimulatory effects of EGF on DNA synthesis in rat hepatocytes [, ]. Although Kinetensin itself does not directly influence this process, this finding highlights the potential for interactions and crosstalk between the signaling pathways of Kinetensin-related peptides and growth factors like EGF.

Transforming Growth Factor alpha (TGF-α)

Compound Description: Transforming Growth Factor alpha (TGF-α) is a protein that, similar to EGF, promotes cell growth and proliferation. It binds to and activates the EGF receptor [, ].

Relevance: Similar to EGF, the stimulatory effects of TGF-α on DNA synthesis in rat hepatocytes were enhanced by the presence of Neurotensin [, ]. While the specific role of Kinetensin in this context is unclear, the shared structural similarities within the Neurotensin family suggest a potential for interconnected signaling pathways and biological activities, particularly in processes related to cell growth and proliferation.

Kinetensin (1-8) ([des-Leu9]KN)

Compound Description: Kinetensin (1-8) is a fragment of Kinetensin lacking the C-terminal Leucine residue. Its biological activity is not fully elucidated but it provides insights into the structure-activity relationships of Kinetensin [, ].

Neuromedin N

Compound Description: Neuromedin N is a neuropeptide belonging to the same family as Neurotensin. It is involved in various physiological processes, including the regulation of gut motility and hormone release [, ].

Relevance: Although grouped within the same family as Neurotensin and structurally similar, Neuromedin N does not amplify EGF-stimulated DNA synthesis in rat hepatocytes [, ]. This finding highlights the specific structure-activity relationships within the Neurotensin family and suggests that subtle differences in their primary sequences can lead to significant variations in their biological activities.

Xenin

Compound Description: Xenin is a 25-amino acid peptide structurally similar to Neurotensin. It is found in the digestive system and is involved in regulating gastric emptying and intestinal motility [].

Relevance: Xenin, like Neurotensin, relaxes rat ileal smooth muscle, highlighting a shared physiological effect. Both peptides act via a muscular, apamin-sensitive neurotensin-type receptor []. This finding suggests that while Kinetensin does not directly activate neurotensin receptors, its structural similarities to Neurotensin and Xenin might imply overlapping biological activities, particularly in the gastrointestinal system.

Xenopsin

Compound Description: Xenopsin is a neuropeptide belonging to the Neurotensin family, primarily found in amphibian species. It shares structural similarities with Neurotensin and has been implicated in regulating smooth muscle contraction [, ].

Relevance: In a study investigating the degradation of various neuropeptides by endopeptidase 24.16, Xenopsin, alongside Neurotensin, was efficiently hydrolyzed by the enzyme, while Neuromedin N and Kinetensin showed resistance to degradation []. This differential susceptibility to enzymatic degradation suggests variations in their susceptibility to metabolic breakdown and potential differences in their half-lives in vivo.

Substance P

Compound Description: Substance P is a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and gastrointestinal regulation. It belongs to the tachykinin family of peptides [].

Relevance: While investigating the substrate specificity of endopeptidase 24.16, Substance P, a member of the tachykinin family, was readily degraded by the enzyme. In contrast, Kinetensin and Neuromedin N showed resistance to hydrolysis by this enzyme []. This difference in enzymatic degradation underscores the selectivity of endopeptidase 24.16 and further emphasizes the distinct metabolic pathways and potential physiological implications for these peptides.

Source and Classification

Kinetensin is sourced from the enzymatic cleavage of angiotensinogen by renin and subsequent conversion by angiotensin-converting enzyme. This peptide is classified under the broader category of angiotensins, which are peptides that contribute to the renin-angiotensin system (RAS). This system is crucial for maintaining blood pressure and electrolyte balance in the body.

Synthesis Analysis

Methods of Synthesis

The synthesis of Kinetensin can be achieved through various methods, including:

  1. Solid-Phase Peptide Synthesis (SPPS): This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support. The process allows for high purity and yields.
  2. Liquid-Phase Synthesis: This traditional method involves synthesizing peptides in solution, which can be beneficial for larger peptides but often results in lower yields compared to SPPS.

Technical Details

During SPPS, protective groups are used to prevent unwanted reactions at reactive sites on the amino acids. The synthesis typically follows these steps:

  • Deprotection: Removal of protective groups from the amino acids.
  • Coupling: Addition of the next amino acid in the sequence.
  • Cleavage: Once synthesis is complete, the peptide is cleaved from the solid support and any remaining protective groups are removed.

This technique allows for precise control over the peptide sequence and structure.

Molecular Structure Analysis

Structure

Kinetensin has a specific molecular structure characterized by its sequence of amino acids. The octapeptide sequence can be represented as:

Pro His Asp Ile Phe Arg Val Tyr\text{Pro His Asp Ile Phe Arg Val Tyr}

Data

The molecular weight of Kinetensin is approximately 1036.2 g/mol, and its formula can be expressed as C47H61N13O11C_{47}H_{61}N_{13}O_{11}. The structure includes functional groups that facilitate interactions with receptors in biological systems.

Chemical Reactions Analysis

Reactions

Kinetensin undergoes various biochemical reactions that are essential for its function within the body. These include:

  1. Binding Reactions: Kinetensin binds to specific receptors such as AT1 and AT2 receptors, initiating signaling pathways that affect vascular tone and fluid balance.
  2. Enzymatic Hydrolysis: Like many peptides, Kinetensin can be hydrolyzed by peptidases, leading to its degradation into smaller fragments.

Technical Details

The binding affinity of Kinetensin to its receptors can be assessed using techniques such as radiolabeled ligand binding assays or surface plasmon resonance, providing insights into its pharmacological properties.

Mechanism of Action

Process

Kinetensin exerts its effects primarily through interaction with angiotensin receptors. Upon binding:

  • It activates intracellular signaling cascades involving phospholipase C, leading to increased intracellular calcium levels.
  • This activation results in vasoconstriction and increased blood pressure.

Data

Studies have shown that Kinetensin's potency can vary based on receptor subtype and tissue type, influencing its physiological effects.

Physical and Chemical Properties Analysis

Physical Properties

Kinetensin is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under physiological conditions.

Chemical Properties

  • Melting Point: Not specifically defined due to its peptide nature.
  • pH Stability: Maintains stability across a physiological pH range (approximately 7.4).
  • Storage Conditions: Should be stored at low temperatures (−20°C) to prevent degradation.

Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and concentration.

Applications

Scientific Uses

Kinetensin has several applications in scientific research:

  1. Cardiovascular Research: Investigating its role in hypertension and heart failure.
  2. Drug Development: Serving as a target for antihypertensive medications aimed at modulating the renin-angiotensin system.
  3. Biomarker Studies: Exploring its potential as a biomarker for cardiovascular diseases due to its involvement in blood pressure regulation.

Properties

CAS Number

103131-69-7

Product Name

Kinetensin

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C56H85N17O11

Molecular Weight

1172.4 g/mol

InChI

InChI=1S/C56H85N17O11/c1-6-32(4)45(57)52(81)66-33(5)46(75)67-38(15-10-22-63-55(58)59)47(76)68-39(16-11-23-64-56(60)61)48(77)71-42(28-36-29-62-30-65-36)53(82)73-24-12-17-44(73)51(80)70-41(27-35-18-20-37(74)21-19-35)49(78)69-40(26-34-13-8-7-9-14-34)50(79)72-43(54(83)84)25-31(2)3/h7-9,13-14,18-21,29-33,38-45,74H,6,10-12,15-17,22-28,57H2,1-5H3,(H,62,65)(H,66,81)(H,67,75)(H,68,76)(H,69,78)(H,70,80)(H,71,77)(H,72,79)(H,83,84)(H4,58,59,63)(H4,60,61,64)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

PANUJGMSOSQAAY-IHXGQVBNSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)O)N

Synonyms

Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu
kinetensin

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.